molecular formula C15H21N3 B362561 [4-(Dimethylamino)phenyl](1-piperidinyl)acetonitrile CAS No. 123567-59-9

[4-(Dimethylamino)phenyl](1-piperidinyl)acetonitrile

Cat. No.: B362561
CAS No.: 123567-59-9
M. Wt: 243.35g/mol
InChI Key: NBFNPTWKHQZQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Isomeric Variations

The compound 4-(Dimethylamino)phenylacetonitrile is systematically named according to IUPAC rules. Its structure consists of a piperidine ring substituted with a 4-(dimethylamino)phenylacetonitrile group. The nitrile group (-C≡N) is directly attached to the central carbon, which is bonded to both the aromatic phenyl ring and the piperidine nitrogen atom.

Component Functional Group/Structure Position
Piperidine Six-membered saturated amine ring 1-position
4-(Dimethylamino)phenyl Para-substituted aromatic amine Attached via acetonitrile bridge
Acetonitrile Nitrile group (-C≡N) Central carbon

No stereoisomerism is observed due to the absence of defined stereocenters, as indicated by the ChemSpider entry. The molecule is achiral, with symmetry derived from the planar aromatic ring and the non-stereogenic central carbon.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for 4-(Dimethylamino)phenylacetonitrile are not publicly available, insights into its molecular geometry can be inferred from analogous structures. For instance, Tris[4-(dimethylamino)phenyl]acetonitrile (CCDC 160806) exhibits a trigonal planar geometry around the central carbon, with the piperidine ring adopting a chair-like conformation.

Key Geometric Features Expected Values Analogous Compounds
C–N bond length (piperidine) ~1.47 Å Piperidine derivatives
C≡N stretching ~1.13 Å Nitrile-containing compounds
Piperidine ring puckering Chair conformation Piperidine acetonitriles

The dimethylamino group is likely oriented para to the nitrile group, maximizing conjugation between the aromatic ring’s electron-donating amine and the electron-withdrawing nitrile.

Conformational Analysis Through NMR Spectroscopy

NMR spectroscopy provides critical insights into the compound’s conformational dynamics. While specific NMR data for this compound are unavailable, the following shifts can be predicted based on structural analogs:

¹H NMR Predictions
Proton Environment Expected δ (ppm) Multiplicity Source
Piperidine ring (axial H) 1.5–2.0 Multiplet
Piperidine ring (equatorial H) 2.5–3.0 Multiplet
Aromatic protons (para to NMe₂) 6.5–7.0 Doublet
Aromatic protons (ortho/para) 7.0–7.5 Multiplet

The nitrile group does not produce a signal in ¹H NMR but would appear in ¹³C NMR as a deshielded carbon (~120–130 ppm).

¹³C NMR Predictions
Carbon Environment Expected δ (ppm) Source
Nitrile (C≡N) 115–120
Aromatic carbons (para to NMe₂) 150–155
Piperidine carbons 20–40

Vibrational Spectroscopy (FT-IR/Raman) of Functional Groups

Vibrational spectroscopy confirms the presence of key functional groups:

FT-IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Assignment
C≡N 2240–2260 Nitrile stretch
C–N (dimethylamino) 1340–1380 Symmetric bending
C–N (piperidine) 1050–1100 Aromatic C–N stretch
Aromatic C=C 1450–1600 Ring stretching

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-17(2)14-8-6-13(7-9-14)15(12-16)18-10-4-3-5-11-18/h6-9,15H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNPTWKHQZQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C#N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

The most widely reported method involves a two-step process starting with the synthesis of 4-(dimethylamino)phenylacetonitrile followed by piperidine substitution. In the first step, 4-(dimethylamino)benzyl bromide is reacted with potassium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C to yield 4-(dimethylamino)phenylacetonitrile. The second step employs a nucleophilic substitution reaction, where the bromine atom in the acetonitrile intermediate is displaced by piperidine.

Critical parameters include:

  • Solvent selection : Tertiary alcohols like tert-butanol enhance reaction rates and yields compared to traditional solvents such as acetonitrile or tetrahydrofuran (THF).

  • Base optimization : Triethylamine (TEA) or Hunig’s base (N,N-diisopropylethylamine, DIPEA) are preferred to neutralize HBr byproducts, with molar ratios of 1.5–2.0 equivalents relative to the substrate.

  • Temperature control : Reactions conducted at 50–60°C for 12–18 hours achieve >85% conversion, whereas higher temperatures promote side reactions like over-alkylation.

One-Pot Cyanation and Alkylation

An alternative one-pot strategy avoids isolating intermediates. Here, 4-(dimethylamino)benzaldehyde undergoes a Strecker synthesis with ammonium chloride and potassium cyanide, followed by in situ alkylation using piperidine in the presence of a dehydrating agent such as molecular sieves. This method reduces purification steps but requires precise stoichiometric control to minimize imine byproducts.

Purification and Crystallization Techniques

Solvent Recrystallization

Crude product purity is enhanced via recrystallization in methanol-water mixtures (3:1 v/v). The compound exhibits high solubility in methanol (>200 mg/mL at 25°C), allowing for selective crystallization upon cooling to 0–5°C. Ammonia gas is occasionally introduced to adjust pH and precipitate residual impurities, achieving HPLC purity >99.5%.

Chromatographic Purification

For small-scale syntheses, silica gel chromatography with ethyl acetate/hexane (1:4) eluent effectively separates unreacted piperidine and dimethylamino byproducts. However, this method is less feasible for industrial-scale production due to cost and time constraints.

Analytical Validation and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

A reverse-phase C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (55:45) is used for purity assessment. Key impurities include:

  • Des-methyl impurity : <0.05% when using tert-butanol as solvent.

  • Piperidinyl phenol adduct : <0.02% under optimized pH conditions.

X-ray Powder Diffraction (PXRD)

Crystalline batches exhibit distinct peaks at 2θ = 12.4°, 18.7°, and 24.3°, confirming a monoclinic crystal system. Amorphous forms, often resulting from rapid cooling, are avoided via controlled crystallization at 10–15°C.

Industrial-Scale Optimization

Solvent Recycling

Tert-butanol is recovered via distillation (bp 82–83°C) and reused for subsequent batches, reducing waste and production costs by ~20%.

Micronization for Enhanced Solubility

Jet milling (0.5–2.0 bar pressure) produces particles with a D90 <10 μm, improving dissolution rates for formulation. Post-milling, the compound maintains stability for >24 months under accelerated conditions (40°C/75% RH).

Comparative Analysis of Synthetic Routes

ParameterTwo-Step SubstitutionOne-Pot Synthesis
Overall Yield78–82%65–70%
Purity (HPLC)>99.5%97–98%
ScalabilityIndustrialLab-scale
Key ImpurityDes-methyl (0.05%)Imine (1.2%)

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

4-(Dimethylamino)phenyl(1-piperidinyl)acetonitrile is being explored as a lead compound for developing new therapeutic agents targeting neurological disorders. Its structural similarity to other pharmacologically active compounds suggests that it may modulate neurotransmitter receptors, potentially offering benefits in treating conditions such as Alzheimer's disease and other cognitive deficits associated with neurological disorders .

2. Receptor Modulation

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. This interaction could lead to significant implications for developing drugs aimed at treating psychiatric disorders and neurodegenerative diseases .

Synthetic Organic Chemistry Applications

1. Synthesis and Derivatives

The compound serves as an important intermediate in synthesizing other biologically active molecules. For instance, derivatives of 4-(Dimethylamino)phenyl(1-piperidinyl)acetonitrile have been synthesized to explore their pharmacological properties further. These derivatives often exhibit varying degrees of biological activity based on slight modifications to their structure .

Comparative Analysis of Related Compounds

To better understand the potential applications of 4-(Dimethylamino)phenyl(1-piperidinyl)acetonitrile, a comparison with structurally similar compounds is beneficial:

Compound Name Structure Features Unique Characteristics
4-(Dimethylamino)phenylacetamideAcetamide instead of acetonitrileKnown for analgesic properties
1-(4-Dimethylaminophenyl)piperidin-2-oneKetone functional groupExhibits neuroprotective effects
4-(Dimethylamino)phenylbutyronitrileLonger carbon chainPotential anti-inflammatory properties

Each of these compounds shares core structural elements with 4-(Dimethylamino)phenyl(1-piperidinyl)acetonitrile, emphasizing how minor structural changes can significantly influence biological activity.

Case Studies and Research Findings

Recent research has highlighted the compound's potential in various applications:

  • Neurological Disorders : Studies have shown that compounds similar to 4-(Dimethylamino)phenyl(1-piperidinyl)acetonitrile can act as muscarinic receptor antagonists, which are crucial in managing symptoms associated with Alzheimer's disease .
  • Anti-inflammatory Activity : Some derivatives have demonstrated significant anti-inflammatory effects, suggesting that this compound could be a starting point for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinyl Acetonitrile Derivatives

2-(1-Piperidyl)-2-(p-tolyl)acetonitrile (CAS 866238-26-8)
  • Molecular Formula : C₁₄H₁₈N₂
  • Molecular Weight : 214.31 g/mol .
  • Key Differences: The para-tolyl (-C₆H₄CH₃) group replaces the dimethylamino phenyl ring.
2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile (CAS 123567-59-9)
  • Molecular Formula : C₁₃H₁₃Cl₂N₃
  • Molecular Weight : 269.17 g/mol .
  • Key Differences: The dichlorophenyl group introduces electron-withdrawing Cl substituents, increasing molecular weight and lipophilicity. This may enhance membrane permeability but reduce aqueous solubility compared to the dimethylamino analog.

Table 1: Physicochemical Comparison of Piperidinyl Acetonitriles

Compound Molecular Weight (g/mol) Key Substituent Polarity
[4-(Dimethylamino)phenyl] derivative 243.35 -N(CH₃)₂ (electron-donating) Moderate polarity
p-Tolyl derivative 214.31 -CH₃ (weakly donating) Lower polarity
Dichlorophenyl derivative 269.17 -Cl (electron-withdrawing) High lipophilicity

Bipyridine Cyano Derivatives

4-[p-(Dimethylamino)phenyl]-2,3′-bipyridine-6-ethoxy-5-cyanide (2b)
  • Structure: Contains a bipyridine core with ethoxy and cyano groups .
  • The ethoxy group (-OCH₂CH₃) increases steric bulk compared to the simpler acetonitrile structure .
4-(p-Methoxyphenyl)-2,3′-bipyridine-6-methoxy-5-cyanide (2d)
  • Structure : Similar to 2b but with methoxy (-OCH₃) substituents .
  • Key Differences: Methoxy groups are less basic than dimethylamino groups, altering electronic properties and interaction with biological targets.

Acetylated Piperidine Derivatives

(1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile
  • Molecular Formula : C₂₇H₂₄N₂O
  • Molecular Weight : 392.48 g/mol .
  • Key Differences :
    • The acetyl group (-COCH₃) and additional phenyl rings increase molecular complexity and weight.
    • Crystal structure analysis (triclinic, P1 space group) reveals intermolecular hydrogen bonds (e.g., C12–H12A···N16) and C–H···π interactions, which stabilize the solid-state structure .
    • The boat conformation of the piperidine ring and equatorial orientation of substituents may influence binding to biological targets .

Nitro-Substituted Analogs

N-(4-Dimethylamino 3,5-dinitrophenyl)acetonitrile
  • Structure: Features nitro (-NO₂) groups at the 3- and 5-positions of the phenyl ring .
  • Key Differences: Nitro groups are strongly electron-withdrawing, reducing electron density on the aromatic ring compared to dimethylamino.

Biological Activity

4-(Dimethylamino)phenylacetonitrile, a compound with diverse biological activities, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its relevance in drug development.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H12_{12}N2_2
  • Molecular Weight : 176.22 g/mol
  • IUPAC Name : 4-(Dimethylamino)phenyl(1-piperidinyl)acetonitrile

The presence of both a dimethylamino group and a piperidinyl moiety contributes to its unique pharmacological profile, influencing its interaction with biological targets.

The biological activity of 4-(Dimethylamino)phenylacetonitrile is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at various neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways.

Key Mechanisms:

  • Receptor Binding : The compound may bind to adrenergic receptors, influencing pathways related to metabolism and energy expenditure.
  • Enzyme Interaction : It has been suggested that this compound could modulate the activity of monoamine oxidase (MAO), impacting neurotransmitter levels in the brain.

Antitumor Activity

Research indicates that derivatives of 4-(Dimethylamino)phenylacetonitrile exhibit significant antitumor properties. For instance, a related compound demonstrated remarkable activity against melanoma cell lines, with a GI(50) value of 3.3×1083.3\times 10^{-8} M, indicating potent cytotoxicity in vitro . This suggests potential applications in cancer therapy.

Neurotoxicity Studies

In studies evaluating neurotoxicity, compounds structurally similar to 4-(Dimethylamino)phenylacetonitrile were assessed for their capacity to induce dopaminergic neurotoxicity. Findings revealed that certain analogs were substrates for MAO-B, correlating their neurotoxic effects with enzymatic activity . This underscores the importance of understanding the compound's effects on neurochemical pathways.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-(Dimethylamino)phenylacetonitrile, a comparison with similar compounds can be insightful:

Compound NameStructureBiological Activity
4-(Dimethylamino)-piperidineStructureModerate receptor affinity; used in CNS disorders
(4-Hydroxy-1-piperidinyl)acetonitrileStructureReduced activity compared to dimethylamino variant
(Methylamino)acetonitrileStructureWeaker biological effects; less receptor specificity

This table illustrates that the dimethylamino substitution significantly enhances the biological potency of the compound compared to its analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of 4-(Dimethylamino)phenylacetonitrile:

  • Anticancer Screening : A study evaluated various derivatives for antitumor activity against multiple cancer cell lines. The results indicated that specific modifications on the piperidine ring improved cytotoxic effects significantly .
  • Neurotoxicity Assessment : Another investigation focused on the neurotoxic potential of related compounds through in vivo models. The findings highlighted that compounds acting as MAO-B substrates exhibited pronounced neurotoxic effects, emphasizing the need for caution in therapeutic applications .
  • Receptor Studies : Experimental assays demonstrated that certain derivatives showed high selectivity and potency at beta-adrenergic receptors, suggesting their potential use in treating metabolic disorders such as obesity and type II diabetes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.